5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3 It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with a bromine atom at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization and subsequent introduction of the cyano group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of kinase inhibitors.
Industry: It can serve as an intermediate in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Bromopyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different biological activities and synthetic utility, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJIKRNIXUZDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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